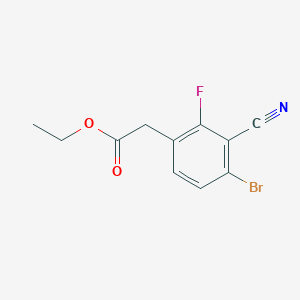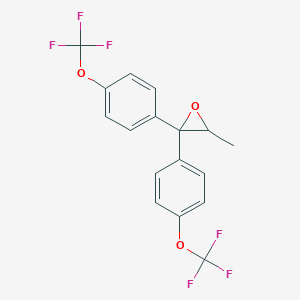
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane
Vue d'ensemble
Description
“3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” is a chemical compound with the molecular formula C17H12F6O3 and a molecular weight of 378.26 g/mol . It is used in the synthesis of polymers .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” consists of a three-membered oxirane ring with two phenyl rings attached, each substituted with a trifluoromethoxy group .Applications De Recherche Scientifique
Applications in Material Science
Development of Dental Composite Materials : Oxiranes are explored for non-shrinking dental composite materials due to their ring-opening properties. Siloranes, compounds combining silane and oxirane, are particularly noted for potentially reducing the adverse biological effects associated with reactive oxirane molecules (Schweikl, Schmalz, & Weinmann, 2002).
Synthesis of Polyfluorinated Tertiary Alcohols : The ring-opening reactions of certain oxiranes with nucleophiles result in the formation of tertiary alcohols, demonstrating the chemical versatility and utility of oxiranes in synthesizing complex fluorinated compounds (Petrov, 2002).
Applications in Polymer Chemistry
- Epoxy Resins for Corrosion Inhibition : Epoxy resins derived from oxirane compounds, such as 2,2′-bis(oxiran-2-ylmethoxy)-1,1′-biphenyl, show promise as corrosion inhibitors for carbon steel in acidic mediums. These resins form protective films on metal surfaces, demonstrating the potential of oxiranes in coatings and materials protection (Dagdag et al., 2019).
Applications in Organic Synthesis
Synthesis of Functionalized Oxazoles : Oxiranes serve as key intermediates in the synthesis of various functionalized organic compounds, such as oxazoles, which have applications ranging from materials science to pharmaceuticals (Misra & Ila, 2010).
Photopolymerization Processes : Oxiranes are utilized in photopolymerization processes to create copolymers with specific properties, demonstrating the role of oxiranes in developing advanced polymeric materials (Sherif et al., 2001).
Orientations Futures
The future directions for “3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane” could involve its use in the synthesis of polymers for electrochromic devices . These devices, which change color in response to electric voltage, have potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
Propriétés
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3/c1-10-15(24-10,11-2-6-13(7-3-11)25-16(18,19)20)12-4-8-14(9-5-12)26-17(21,22)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDUVMZLWIKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



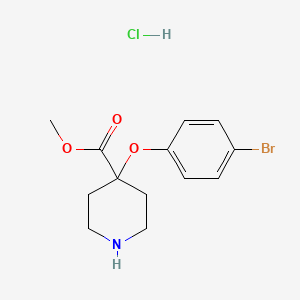
![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)
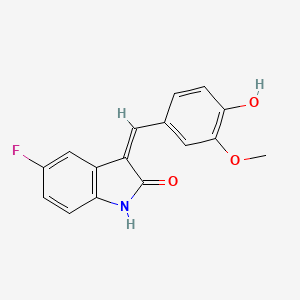
![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
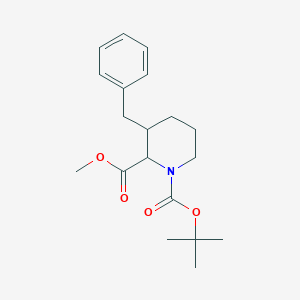
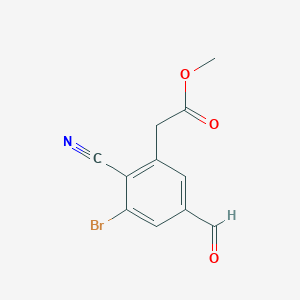
![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
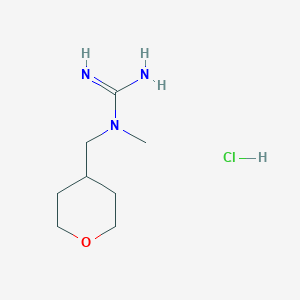
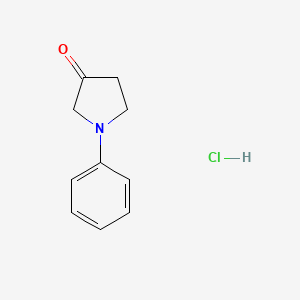
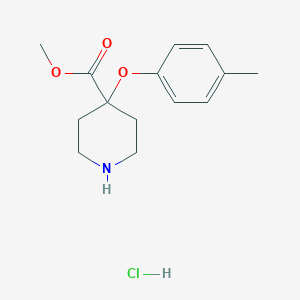
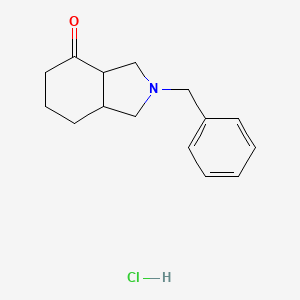
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)
